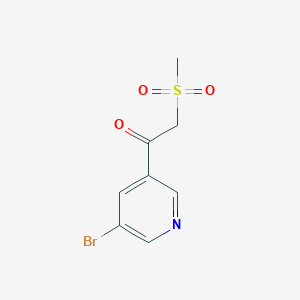

1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone

Description

1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone is a bromopyridine derivative characterized by a methylsulfonyl (-SO₂CH₃) group attached to an ethanone backbone. Key features include:

- Core structure: A pyridine ring substituted with bromine at the 5-position and a methylsulfonyl-ethanone moiety at the 3-position.

- Synthetic relevance: Methylsulfonyl groups are common in medicinal chemistry for enhancing solubility and binding affinity, as seen in intermediates like GSK2801 () and Sarolaner ().

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-14(12,13)5-8(11)6-2-7(9)4-10-3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKSTXJPWZFXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370839 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-50-0 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2-(methanesulfonyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone typically involves the bromination of a pyridine derivative followed by the introduction of the methylsulfonyl group. One common method involves the following steps:

Bromination: The starting material, 3-pyridyl ethanone, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

Sulfonylation: The brominated intermediate is then reacted with a sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethanone moiety can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone is primarily utilized as a reagent in organic synthesis. Its bromine atom provides a site for nucleophilic substitution reactions, making it valuable for constructing complex organic molecules.

Applications in Organic Chemistry:

- Synthesis of Heterocycles: The compound has been employed in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry.

- Building Block for Drug Development: Its ability to act as a precursor for more complex structures makes it a key intermediate in the pharmaceutical industry .

Pharmaceutical Applications

The compound has shown potential in drug development due to its structural characteristics that may influence biological activity.

Case Studies:

- Inhibition Studies: Research indicates that derivatives of this compound can selectively inhibit certain enzymes, such as nitric oxide synthase (nNOS), which is crucial in treating neurodegenerative disorders . These findings suggest that modifications to the core structure could lead to novel therapeutic agents.

Cosmetic Formulations

Recent studies have explored the use of this compound in cosmetic formulations. The compound's properties may enhance the stability and efficacy of topical products.

Research Insights:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methylsulfonyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in molecular properties, substituents, and applications:

Structural and Functional Analysis:

Halogenation Effects: Bromine at the 5-position on pyridine (as in the target compound) is common in bioactive molecules, enhancing electrophilicity and binding to aromatic pockets .

Methylsulfonyl Group Impact: The methylsulfonyl moiety improves solubility and metabolic stability. For example, Sarolaner () leverages this group for prolonged pharmacokinetic activity in veterinary applications . In 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, the methylsulfonyl-phenyl group is critical for COX-2 inhibition, a feature relevant to anti-inflammatory drugs .

Fluorinated Analogs: Trifluoro substitution (e.g., 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone) significantly alters electronic properties, increasing resistance to oxidative metabolism .

Synthetic Utility: Methylsulfonyl-ethanones are frequently synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the preparation of GSK2801 intermediates () and chemoenzymatic routes ().

Biological Activity

1-(5-Bromopyridin-3-yl)-2-(methylsulfonyl)ethanone, commonly referred to as compound 1, is a synthetic organic compound with potential biological activities that have garnered interest in pharmacological research. Its structure, characterized by a brominated pyridine ring and a methylsulfonyl group, suggests possible interactions with various biological targets. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

- CAS Number : 386715-50-0

- Molecular Formula : C8H8BrNO3S

- Molecular Weight : 278.12 g/mol

- Melting Point : 158-161 °C

Biological Activity Overview

The biological activity of compound 1 has been explored in various studies, focusing primarily on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential of compounds as anticancer agents. The MTT assay has been extensively used to assess the viability of cancer cells upon treatment with compound 1.

These results indicate that compound 1 exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Research indicates that compound 1 may exert its effects through the induction of apoptosis and modulation of specific signaling pathways. In particular, it has been shown to influence the PI3K-Akt-mTOR pathway, which is frequently deregulated in cancer cells.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with compound 1 leads to increased annexin V positivity, indicating early apoptotic changes in treated cells.

- ROS Production : The compound also stimulates reactive oxygen species (ROS) production, contributing to its cytotoxic effects by promoting oxidative stress within cancer cells .

Case Studies

Several studies have highlighted the efficacy of compound 1 in preclinical models:

- Study on NSCLC Models :

- Combination Therapy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.